D-2,3-Diaminopropionic acid monohydrochloride
Description
Historical Context of D-Amino Acid Research and its Evolution
For a long time, the scientific community held that L-amino acids were the exclusive building blocks of proteins in living organisms. D-amino acids were largely considered "unnatural" isomers with minimal biological relevance. However, this perspective began to shift dramatically with the discovery of D-amino acids as integral components of bacterial cell walls. This finding opened a new avenue of research, revealing the widespread presence and functional importance of D-amino acids in various biological processes. oup.comnih.gov
Early research focused on the role of D-amino acids in microorganisms, particularly in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. oup.com This led to the identification of enzymes like racemases, which convert L-amino acids to their D-enantiomers, and ligases that incorporate these D-amino acids into the peptidoglycan structure. researchgate.net The discovery that certain antibiotics, such as D-cycloserine, target these enzymes highlighted the potential of D-amino acid metabolism as a therapeutic target. creative-biolabs.comucl.ac.be
Over the decades, the field has evolved significantly. Researchers have uncovered the presence of free D-amino acids in higher organisms, including mammals, where they act as signaling molecules in the nervous and endocrine systems. mdpi.com For instance, D-serine is a crucial co-agonist of the NMDA receptor in the brain, playing a role in learning and memory. nih.gov This expanding understanding of D-amino acid biology has fueled further investigation into their metabolism, physiological functions, and potential as disease biomarkers and therapeutic agents. mdpi.com
Significance of Non-Proteinogenic Amino Acids in Biological Systems
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-coding amino acids. mdpi.com Despite not being encoded in the genome, NPAAs are abundant in nature and exhibit a vast array of biological functions. mdpi.comnih.gov They can be found in plants, bacteria, fungi, and marine organisms, often as secondary metabolites. mdpi.com
The significance of NPAAs lies in their diverse roles, which include:
Defense Mechanisms: Many NPAAs produced by plants and microorganisms have toxic properties that protect them from herbivores and competing organisms.
Signaling Molecules: Some NPAAs function as neurotransmitters or neuromodulators in the nervous system. nih.gov
Intermediates in Metabolism: NPAAs can be crucial intermediates in various metabolic pathways.
Components of Natural Products: They are often found in peptide antibiotics and other bioactive natural products, contributing to their unique structures and functions. peptide.com
The incorporation of NPAAs into peptides can confer resistance to enzymatic degradation, enhancing their stability and bioavailability, a property of great interest in drug development. peptide.com The study of NPAAs continues to reveal novel biochemical pathways and molecular interactions, expanding our understanding of the chemical diversity and complexity of life.
Overview of 3-Amino-D-alanine Hydrochloride's Role in Chemical Biology
3-Amino-D-alanine, also known as D-α,β-diaminopropionic acid, is a non-proteinogenic D-amino acid. In a research context, it is often supplied as a hydrochloride salt to improve its stability and solubility. This compound serves as a valuable tool in chemical biology for several reasons.
Its structure, featuring an additional amino group at the β-carbon, makes it a versatile building block for the synthesis of modified peptides and other complex molecules. peptide.comnih.gov The presence of the D-enantiomer of alanine (B10760859) makes it a potential substrate or inhibitor for enzymes involved in D-amino acid metabolism, such as D-amino acid transaminases and D-alanine:D-alanine ligases. nih.govnih.govontosight.ai
Researchers utilize 3-Amino-D-alanine and its derivatives to:
Probe Enzyme Active Sites: By studying how enzymes interact with this unnatural amino acid, scientists can gain insights into their substrate specificity and catalytic mechanisms. nih.govmdpi.com
Develop Enzyme Inhibitors: As an analogue of D-alanine, it can be a starting point for designing inhibitors of enzymes crucial for bacterial cell wall synthesis, a key target for antibiotics. ontosight.aipatsnap.com
Synthesize Novel Peptides: Incorporating 3-Amino-D-alanine into peptides can introduce new structural features and biological activities, such as altered conformation, stability, and receptor binding properties. peptide.comnih.gov
The azido-derivative of 3-Amino-D-alanine, for instance, is used in "click chemistry" for labeling and tracking biological molecules. ontosight.aipatsnap.comnih.gov
Scope and Objectives of Research on 3-Amino-D-alanine Hydrochloride
The primary objectives of research involving 3-Amino-D-alanine Hydrochloride are to explore and exploit its unique chemical and biological properties. Key research areas include:
Synthesis and Derivatization: Developing efficient methods for the synthesis of 3-Amino-D-alanine Hydrochloride and its derivatives to create a toolbox of molecular probes and building blocks. nih.govacs.org
Enzymatic Studies: Investigating the interactions of 3-Amino-D-alanine with enzymes of interest, particularly those in bacterial metabolic pathways, to understand their function and identify potential targets for new drugs. mdpi.comcreative-enzymes.com
Peptide and Peptidomimetic Chemistry: Utilizing 3-Amino-D-alanine as a component in the synthesis of novel peptides with enhanced stability, specific conformations, or new biological functions. nih.govnih.gov
Probing Biological Systems: Using labeled derivatives of 3-Amino-D-alanine to study complex biological processes, such as peptidoglycan biosynthesis and bacterial growth.
The overarching goal is to leverage the unique characteristics of this non-proteinogenic amino acid to advance our understanding of fundamental biological processes and to develop new tools and therapeutic strategies.
Data Tables
Table 1: Properties of 3-Amino-D-alanine and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₃H₉ClN₂O₂ | 3-Amino-D-alanine Hydrochloride |
| Appearance | White to off-white crystalline powder | 3-Amino-L-alanine hydrochloride nih.gov |
| Solubility | Soluble in water | 3-Amino-L-alanine hydrochloride nih.gov |
Table 2: Enzymes Potentially Interacting with 3-Amino-D-alanine
| Enzyme | EC Number | Function | Potential Interaction with 3-Amino-D-alanine |
| D-amino acid transaminase | 2.6.1.21 | Catalyzes the transfer of an amino group from a D-amino acid to a keto acid. creative-enzymes.com | May act as a substrate or inhibitor due to its D-amino acid structure. nih.gov |
| D-alanine:D-alanine ligase | 6.3.2.4 | Catalyzes the formation of the D-alanyl-D-alanine dipeptide in bacterial cell wall synthesis. ontosight.ai | Could potentially act as an inhibitor by mimicking the D-alanine substrate. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2,3-diaminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584958 | |
| Record name | 3-Amino-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-56-0 | |
| Record name | 2,3-Diaminopropionic acid hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452MGQ13C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization of 3 Amino D Alanine Hydrochloride
General Principles of D-Amino Acid Synthesis
The synthesis of D-amino acids, which are less common in nature than their L-counterparts, requires specialized methods to control the stereochemistry at the α-carbon. These methods are broadly categorized into enantioselective approaches that create the desired D-enantiomer preferentially.
Enantioselective Synthesis Approaches for D-Amino Acids
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For D-amino acids, these approaches are critical as they are key components in many pharmaceuticals and biologically active peptides. nih.gov Several strategies have been developed to achieve high enantioselectivity.
One prominent approach is catalytic asymmetric synthesis , which utilizes chiral catalysts to direct a reaction towards the formation of the desired D-enantiomer. This can involve methods such as the hydrogenation of dehydro-α-amino acids, the alkylation of glycine (B1666218) derivatives, and the Strecker reaction under asymmetric conditions. nih.gov For instance, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides a route to enantioenriched β-amino acid derivatives. Similarly, rhodium and ruthenium-based chiral catalysts have been used for the asymmetric hydrogenation of enamines to produce β-amino acids with high yields. electronicsandbooks.com
Biocatalytic and enzymatic processes offer another powerful route for the synthesis of D-amino acids. hmdb.ca Enzymes such as D-amino acid dehydrogenases, transaminases, and racemases can be employed to produce D-amino acids with exceptional stereoselectivity. nih.gov For example, D-amino acid transaminase can synthesize D-amino acids from α-keto acids. nih.gov Another enzymatic strategy involves the use of 3-chloro-D-alanine chloride-lyase, which can synthesize various D-cysteine-related amino acids from 3-chloro-D-alanine. nih.gov
The "chiral pool " approach leverages readily available chiral molecules from nature, such as other amino acids or carbohydrates, as starting materials. hmdb.ca By using a starting material with a predefined stereocenter, the chirality can be transferred to the target molecule through a series of chemical transformations.
Synthesis of 3-Amino-D-alanine Hydrochloride Precursors
The synthesis of 3-Amino-D-alanine hydrochloride, a diamino acid, requires careful planning to manage the reactivity of its two amino groups and one carboxyl group. This typically involves the use of protecting groups and a synthetic route that establishes the correct stereochemistry.
Specific Reaction Pathways for the Core Alanine (B10760859) Moiety
A common and effective strategy for synthesizing precursors to 3-Amino-D-alanine is to start from a chiral pool amino acid, such as D-serine, to ensure the correct D-configuration at the α-carbon. researchgate.net 2,3-Diaminopropionic acid is formed biosynthetically through the amination of serine. hmdb.canih.gov
A synthetic pathway to orthogonally protected 2,3-diaminopropanoic acid (a derivative of 3-amino-alanine) can start from Nα-Fmoc-O-tert-butyl-D-serine. researchgate.net This approach involves the conversion of the hydroxyl group of serine into an amino group. A general scheme for this transformation can be outlined as follows:
Activation of the Hydroxyl Group : The hydroxyl group of the protected D-serine derivative is converted into a better leaving group, for example, a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.
Nucleophilic Substitution with an Azide (B81097) : The activated hydroxyl group is then displaced by an azide ion (from sodium azide) in an Sₙ2 reaction. This step proceeds with inversion of configuration at the β-carbon.
Reduction of the Azide : The azide group is then reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction).
Protection of the New Amino Group : The newly formed β-amino group can then be protected, for instance with a Boc group, to yield an orthogonally protected 3-amino-D-alanine precursor.
Another approach involves the reductive amination of an aldehyde derived from a protected D-serine. researchgate.net This method also preserves the chirality of the starting material. researchgate.net The resulting precursor, such as N-α-Boc-3-amino-D-alanine, is a key intermediate for further modifications. google.com
Chemical Modification and Derivatization of 3-Amino-D-alanine Hydrochloride
3-Amino-D-alanine hydrochloride, often used in its N-α-Boc protected form, is a valuable building block for chemical modifications, particularly for the synthesis of fluorescent probes used to study bacterial cell walls. google.com The presence of a free β-amino group allows for the attachment of various molecules, including fluorophores.
A prominent application is the synthesis of Fluorescent D-amino acids (FDAAs) . google.com These molecules are incorporated into the peptidoglycan of bacteria, allowing for the visualization of cell wall synthesis and bacterial growth. google.com The synthesis of FDAAs is modular and typically involves the reaction of N-α-Boc-3-amino-D-alanine with an activated fluorophore. google.com
Several FDAAs have been synthesized using this precursor:
HADA (HCC-amino-D-alanine) : Synthesized by reacting N-α-Boc-3-amino-D-alanine with an activated ester of 7-hydroxycoumarin-3-carboxylic acid. google.com
NADA (NBD-amino-D-alanine) : Prepared through a nucleophilic aromatic substitution reaction between N-α-Boc-3-amino-D-alanine and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). google.com
YADA (Lucifer Yellow 3-amino-D-alanine) , Cy3BADA (Cy3B 3-amino-D-alanine) , and Atto610ADA (Atto 610 3-amino-D-alanine) have also been created by coupling the corresponding activated dyes to the 3-amino-D-alanine backbone. nih.gov
After the fluorophore is attached to the β-amino group, the Boc protecting group on the α-amino group is removed using trifluoroacetic acid (TFA). nih.gov
Beyond fluorescent labeling, the amino groups of 3-Amino-D-alanine can be modified using various derivatization reagents common in amino acid analysis, which could be applied for other purposes. These reagents react with primary and secondary amines to introduce moieties that can enhance detection or alter the compound's properties.
| Derivatization Reagent | Abbreviation | Purpose |
|---|---|---|
| Dansyl chloride | DNS-Cl | Improves retention on reverse phase columns and enhances signal in mass spectrometry. frontiersin.org |
| 9-Fluorenyl Methyl Chloroformate | FMOC-Cl | Used for both fluorescence and UV detection. researchgate.net |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescent labeling. researchgate.net |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Increases volatility for gas chromatography analysis by forming silyl (B83357) derivatives. jk-sci.com |
| Acetic Anhydride | - | Acetylation of amino groups for NMR-based metabolite profiling. |
The ability to selectively modify the β-amino group while keeping the α-amino and carboxyl groups available for peptide bond formation makes 3-Amino-D-alanine a versatile tool in the synthesis of modified peptides with unique structural and functional properties.
Fluorescent D-Amino Acid (FDAA) Conjugation
Fluorescent D-amino acids (FDAAs) are powerful tools for visualizing bacterial peptidoglycan (PG) synthesis in live cells. wikipedia.org These probes consist of a D-amino acid, such as 3-amino-D-alanine, linked to a fluorescent dye. wikipedia.org The D-amino acid portion is recognized and incorporated into the bacterial cell wall by transpeptidases, enzymes responsible for cross-linking the peptide chains in peptidoglycan. wikipedia.org This process allows for the direct and real-time tracking of cell wall growth and remodeling. nih.gov
Synthesis of HADA (HCC-Amino-D-alanine Hydrochloride) and its Derivatives
HADA, or HCC-Amino-D-alanine hydrochloride, is a widely used blue fluorescent FDAA. nih.govmedchemexpress.com Its synthesis involves the coupling of 3-amino-D-alanine with 7-hydroxycoumarin-3-carboxylic acid (HCC-OH). nih.gov The synthesis typically starts with N-α-Boc-protected 3-amino-D-alanine. nih.gov The carboxylic acid of HCC-OH is activated, often as an NHS ester, and then reacted with the free amino group of the protected 3-amino-D-alanine. nih.gov The final step involves the removal of the Boc protecting group to yield HADA. researchgate.net This modular synthesis approach allows for the creation of a library of different FDAAs. nih.govresearchgate.net HADA is particularly useful for studying a wide range of bacterial species due to its effective incorporation into the peptidoglycan and its favorable spectral properties, with an emission maximum around 450 nm. nih.govmedchemexpress.cominvivochem.com
| Reactants | Product | Key Features |
| N-α-Boc-3-amino-D-alanine | HADA (HCC-Amino-D-alanine hydrochloride) | Blue fluorescence (λem ~450 nm) medchemexpress.com |
| 7-hydroxycoumarin-3-carboxylic acid (HCC-OH) | Efficiently incorporated into peptidoglycan nih.gov |
Synthesis of NADA (NBD-Cl-labeled 3-amino-D-alanine)
NADA is a green fluorescent D-amino acid synthesized by reacting 3-amino-D-alanine with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.govnih.govresearchgate.net NBD-Cl is a fluorogenic reagent that becomes fluorescent upon reaction with primary or secondary amines. biotium.com The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of N-α-Boc-protected 3-amino-D-alanine displaces the chloride on NBD-Cl. nih.gov Subsequent deprotection of the Boc group yields NADA. nih.gov NADA exhibits an emission maximum of approximately 550 nm. nih.gov
| Reactants | Product | Key Features |
| N-α-Boc-3-amino-D-alanine | NADA (NBD-Cl-labeled 3-amino-D-alanine) | Green fluorescence (λem ~550 nm) nih.gov |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorogenic reaction with amines biotium.com |
Synthesis of sBADA (Sulfonated BODIPY-FL 3-amino-D-alanine)
sBADA is a green fluorescent probe that labels peptidoglycans in live bacteria. rndsystems.comtocris.com It is a sulfonated derivative of BADA (BODIPY-FL 3-amino-D-alanine), which gives it increased hydrophilicity and thermostability. rndsystems.comtocris.com The synthesis involves coupling a sulfonated BODIPY-FL dye, typically activated as an NHS ester, with 3-amino-D-alanine. The resulting probe has excitation and emission wavelengths of approximately 490 nm and 510 nm, respectively. rndsystems.commedchemexpress.com
| Reactant | Product | Key Features |
| Sulfonated BODIPY-FL NHS ester | sBADA (Sulfonated BODIPY-FL 3-amino-D-alanine) | Green fluorescence (λex/λem ~490/510 nm) rndsystems.com |
| 3-amino-D-alanine | Increased hydrophilicity and thermostability tocris.com |
Development of other Fluorescent D-amino Acid Probes
The modular nature of FDAA synthesis has led to the development of a variety of probes with different spectral properties and characteristics. nih.govresearchgate.net By using different commercially available fluorophores, a library of FDAAs can be created. nih.govresearchgate.net For example, an OregonGreen488-labeled D-amino acid (OGDA) has been synthesized for use in super-resolution microscopy. microbiologyresearch.org This probe has an excitation maximum of 501 nm and an emission maximum of 526 nm. microbiologyresearch.org The synthesis of these probes generally follows the same principle of coupling an activated fluorophore with a protected diamino acid, such as N-α-Boc-3-amino-D-alanine, followed by deprotection. nih.gov
Azide-Derivatized 3-Amino-D-alanine Hydrochloride for Click Chemistry
3-Azido-D-alanine hydrochloride is a derivative of 3-amino-D-alanine where the amino group is replaced by an azide group. baseclick.eumedchemexpress.com This modification introduces a bioorthogonal handle that can be used in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). baseclick.eumedchemexpress.com This allows for a two-step labeling approach where the azide-modified amino acid is first incorporated into a biological system, and then a reporter molecule containing an alkyne group is attached via the click reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole is a highly efficient and specific reaction. nih.govwikipedia.org In the context of 3-azido-D-alanine, this reaction allows for the attachment of various molecules, such as fluorophores or affinity tags, to the peptidoglycan of bacteria. jenabioscience.com The process typically involves incubating bacteria with 3-azido-D-alanine, which gets incorporated into the cell wall. Subsequently, the cells are treated with an alkyne-functionalized reporter molecule in the presence of a copper(I) catalyst. This methodology has been widely applied in various fields, including organic synthesis, medicinal chemistry, and bioconjugation. nih.gov
| Reactants | Reaction | Product | Key Features |
| 3-Azido-D-alanine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | Highly efficient and specific nih.gov |
| Terminal alkyne | Forms a stable covalent bond | ||
| Copper(I) catalyst | Bioorthogonal labeling |
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| HADA | 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine hydrochloride |
| NADA | 4-nitro-7-aminobenzofurazan-amino-D-alanine |
| sBADA | Sulfonated BODIPY-FL 3-amino-D-alanine |
| BADA | BODIPY-FL 3-amino-D-alanine |
| FDAA | Fluorescent D-Amino Acid |
| NBD-Cl | 4-chloro-7-nitrobenzofurazan |
| HCC-OH | 7-hydroxycoumarin-3-carboxylic acid |
| Boc | tert-butyloxycarbonyl |
| NHS | N-Hydroxysuccinimide |
| OGDA | OregonGreen488-labeled D-amino acid |
| CuAAC | Copper-Catalyzed Azide-Alkyne Cycloaddition |
| PG | Peptidoglycan |
| FDL | Fluorescein-D-lysine |
| TDL | TAMRA-D-lysine |
| FITC | Fluorescein isothiocyanate |
| TAMRA-OSu | 5-(and 6-) carboxytetramethylrhodamine succinimidyl ester |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool in chemical biology and bioconjugation due to its high efficiency, selectivity, and biocompatibility. magtech.com.cn This reaction, a type of "click chemistry," proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. nih.gov The driving force for SPAAC is the relief of ring strain in a cycloalkyne reagent upon reaction with an azide to form a stable triazole linkage.
In the context of 3-Amino-D-alanine, its azide-derivatized form, 3-Azido-D-alanine, serves as a key building block for SPAAC reactions. medchemexpress.com This allows for the site-specific labeling and modification of various biomolecules. For instance, 3-Azido-D-alanine can be metabolically incorporated into the peptidoglycan of bacterial cell walls. The azide group then serves as a handle for conjugation with a variety of reporter molecules, such as fluorescent dyes or affinity tags, that contain a strained alkyne moiety like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.com This strategy enables the visualization and study of bacterial cell wall synthesis and dynamics.
The versatility of SPAAC allows for the attachment of a wide range of functional molecules to 3-Amino-D-alanine-containing structures. This modularity facilitates the development of probes for multimodal imaging and targeted therapies. nih.gov The reaction's high specificity and ability to proceed under mild, aqueous conditions make it a favored method for conjugating sensitive biological molecules. nih.gov
Deuterium-Labeled 3-Amino-D-alanine Hydrochloride and Derivatives
Deuterium-labeled amino acids are valuable tools in metabolic research and for enhancing the pharmacokinetic properties of drugs. mdpi.com The replacement of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes. mdpi.com Several methods exist for the synthesis of deuterium-labeled amino acids, including chemical synthesis using deuterated reagents and biosynthesis in deuterated media. mdpi.comcreative-peptides.com
One common chemical method for deuterium labeling is the hydrogen-deuterium (H-D) exchange reaction catalyzed by metals such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.commdpi.com For alanine, deuteration can be achieved at various positions. For example, D-Alanine-d3, where the three hydrogens of the methyl group are replaced by deuterium, is a commercially available isotopically labeled compound. medchemexpress.com The synthesis of such compounds can involve high temperatures and pressures to facilitate the exchange. creative-peptides.com For instance, deuteration of alanine has been achieved at high temperatures (e.g., 170°C) using a Pd/C catalyst. mdpi.com
The specific synthesis of deuterium-labeled 3-Amino-D-alanine Hydrochloride would follow similar principles. The choice of catalyst and reaction conditions can influence the position and extent of deuterium incorporation. For example, regioselective deuteration at specific sites can be achieved under controlled conditions. mdpi.com
Other Functional Group Introductions and their Synthetic Routes
Beyond azide and deuterium labeling, various other functional groups can be introduced to the 3-Amino-D-alanine scaffold to create derivatives with specific properties. A notable example is the synthesis of fluorescent D-amino acids (FDAAs). These are synthesized by coupling a fluorescent dye to the amino group of a D-amino acid backbone.
A common precursor for these syntheses is N-α-Boc-protected 3-amino-D-alanine. nih.gov The Boc (tert-butyloxycarbonyl) group protects the α-amino group, allowing for selective modification of the β-amino group. For instance, the fluorescent probe HADA (7-hydroxycoumarin-3-carboxylic acid D-amino acid) can be synthesized by reacting N-α-Boc-protected 3-amino-D-alanine with an activated ester of 7-hydroxycoumarin-3-carboxylic acid. nih.gov Similarly, other fluorescent dyes, such as those with a succinimidyl ester group, can be attached to the free amino group of 3-amino-D-alanine to generate a diverse palette of FDAAs for studying bacterial cell wall synthesis. nih.gov
The introduction of other functionalities, such as amides, can also be achieved through standard peptide coupling reactions. For example, the carboxylic acid group of a molecule of interest can be activated, often using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), and then reacted with the amino group of 3-Amino-D-alanine to form an amide bond. mdpi.com This approach allows for the conjugation of a wide array of molecules to the 3-Amino-D-alanine core structure.
Purification and Characterization of Synthetic Products
Chromatographic Techniques (e.g., HPLC, Chiral Chromatography)
The purification and analysis of 3-Amino-D-alanine Hydrochloride and its derivatives heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of synthetic products. For chiral molecules like 3-Amino-D-alanine, chiral chromatography is essential to separate the D- and L-enantiomers and ensure the enantiomeric purity of the final product. sigmaaldrich.comnih.gov
Several types of chiral stationary phases (CSPs) are effective for the separation of amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly well-suited for the direct analysis of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them effective for separating polar and ionic compounds like amino acids. sigmaaldrich.com Crown ether-based CSPs have also demonstrated excellent performance in resolving D- and L-amino acid enantiomers. chromatographyonline.com The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is crucial for optimizing the separation. sigmaaldrich.comchromatographyonline.com
The following table summarizes some common chiral stationary phases used for the separation of amino acid enantiomers:
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases | Reference |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. | Polar organic (e.g., Methanol/Ethanol with acid/base modifiers), Reversed-phase (e.g., Acetonitrile/Water with buffers like ammonium (B1175870) acetate). | sigmaaldrich.comsigmaaldrich.com |
| Crown Ether | Host-guest complexation between the crown ether and the primary amine of the amino acid. | Methanol/Water with an acidic modifier like perchloric acid. | chromatographyonline.com |
| Ligand Exchange | Formation of diastereomeric metal complexes between the amino acid, a chiral ligand on the stationary phase, and a metal ion (e.g., Cu²⁺) in the mobile phase. | Aqueous solutions containing a metal salt (e.g., CuSO₄). | chromatographytoday.com |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)
Spectroscopic methods are indispensable for the structural elucidation and characterization of 3-Amino-D-alanine Hydrochloride and its synthetic derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed.
NMR Spectroscopy provides detailed information about the molecular structure. ¹H NMR and ¹³C NMR spectra reveal the connectivity of atoms and the chemical environment of each nucleus. For instance, in the ¹H NMR spectrum of alanine hydrochloride, distinct signals for the methyl, α-hydrogen, and amine protons can be observed. researchgate.net In deuterated derivatives, the absence of specific proton signals and the presence of corresponding signals in ²H NMR spectra confirm the position of deuterium incorporation. mdpi.com Furthermore, specialized NMR techniques can be used to determine the enantiomeric purity of amino acids. acs.org
Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for amino acids, which allows for the detection of the molecular ion and provides confirmation of the product's identity. jenabioscience.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. In the analysis of reaction products, MS is used to verify the successful incorporation of functional groups or isotopic labels by observing the corresponding mass shift. acs.org
The combination of NMR and MS data allows for the unambiguous confirmation of the structure and purity of synthesized 3-Amino-D-alanine Hydrochloride derivatives.
Investigation of Peptidoglycan Biosynthesis and Bacterial Cell Wall Dynamics
3-Amino-D-alanine hydrochloride is a key component in the synthesis of fluorescent D-amino acids (FDAAs), which have become invaluable tools for studying the intricate processes of peptidoglycan (PG) biosynthesis and bacterial cell wall dynamics. rsc.org These probes allow for the real-time, in situ visualization of cell wall synthesis in live bacteria with minimal perturbation. nih.govmedchemexpress.com The peptidoglycan layer, a mesh-like structure of sugars and amino acids, is essential for maintaining bacterial cell shape and protecting against osmotic lysis. nih.gov FDAAs, derived from 3-amino-D-alanine, are incorporated into this structure, providing a fluorescent tag to monitor its assembly and remodeling. rsc.orgsigmaaldrich.com
The incorporation of 3-Amino-D-alanine-based probes into the bacterial cell wall is primarily mediated by enzymes involved in the final stages of peptidoglycan biosynthesis, specifically transpeptidases. sigmaaldrich.comsemanticscholar.org These enzymes, which include D,D-transpeptidases and L,D-transpeptidases, are responsible for cross-linking the peptide side chains of adjacent glycan strands, a crucial step for the integrity of the peptidoglycan sacculus. sigmaaldrich.comsemanticscholar.org
The process occurs on the outer leaflet of the cytoplasmic membrane and involves the recognition of the D-alanine moiety of the probe. The transpeptidases catalyze the formation of a new peptide bond between the fluorescently labeled D-amino acid and the peptide stem of the growing peptidoglycan chain. sigmaaldrich.com This mechanism allows the fluorescent probe to be covalently integrated at sites of active cell wall synthesis. nih.gov Notably, this incorporation occurs extracytoplasmically and does not rely on the cytoplasmic steps of precursor synthesis, such as the activity of D-alanine racemase or D-Ala-D-Ala ligase. semanticscholar.org
The ability of 3-Amino-D-alanine-derived fluorescent probes to be incorporated into peptidoglycan makes them excellent tools for the in situ labeling of bacterial growth and cell wall formation. rsc.org By simply adding the FDAA to a bacterial culture, researchers can visualize the sites of new cell wall synthesis in real-time within living cells. nih.gov This has enabled detailed studies of bacterial growth patterns, cell division, and the spatiotemporal dynamics of peptidoglycan assembly in a variety of bacterial species. rsc.orgrndsystems.com
The labeling procedure is straightforward, typically involving the incubation of bacteria with the fluorescent probe for a desired period, followed by washing to remove excess unincorporated dye. nih.gov The labeling time can be as short as 30 seconds for rapidly growing bacteria like Escherichia coli. nih.gov This technique provides a powerful alternative to other methods that may require cell fixation and permeabilization, thus allowing for the study of dynamic processes in unperturbed, living organisms. nih.gov
Below is a table summarizing various fluorescent D-amino acid probes derived from 3-amino-D-alanine and their spectral properties used in bacterial labeling.
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Color |
| HADA | 7-Hydroxycoumarin-3-carboxylic acid | ~405 | ~450 | Blue |
| NADA | 4-Nitrobenzo-2-oxa-1,3-diazole | ~460 | ~550 | Green |
| YADA | Lucifer Yellow | ~430 | ~540 | Yellow |
| TADA | TAMRA | ~555 | ~580 | Orange |
| FDL | BODIPY-FL | ~505 | ~525 | Green |
| TDL | TAMRA | ~555 | ~575 | Orange |
This table is generated based on data from multiple sources. nih.govrndsystems.comresearchgate.net
Fluorescent D-amino acids derived from 3-Amino-D-alanine have demonstrated broad utility across a diverse range of bacterial species, including both Gram-positive and Gram-negative bacteria. rsc.orgmedchemexpress.com The incorporation mechanism relies on the highly conserved activity of transpeptidases, which are widespread in the bacterial kingdom. sigmaaldrich.com This allows for the labeling of peptidoglycan in a wide array of bacteria, facilitating comparative studies of cell wall synthesis and growth.
The table below provides examples of bacterial species that have been successfully labeled using these probes.
| Bacterial Species | Gram Stain |
| Escherichia coli | Negative |
| Bacillus subtilis | Positive |
| Agrobacterium tumefaciens | Negative |
| Staphylococcus aureus | Positive |
| Mycobacterium smegmatis | N/A (Acid-fast) |
| Mycobacterium tuberculosis | N/A (Acid-fast) |
| Corynebacterium glutamicum | Positive |
This table is compiled from information found in multiple research articles. nih.govrndsystems.com
Probing Enzyme-Substrate Interactions and Enzymatic Pathways
Beyond its use in cell wall labeling, the D-alanine structure inherent to 3-Amino-D-alanine hydrochloride makes it relevant to the study of enzymes that process D-amino acids. These enzymes play critical roles in various metabolic pathways within bacteria.
D-amino acid transaminases (DAATs), also known as D-alanine aminotransferases, are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. nih.govmdpi.comwikipedia.org The benchmark reaction for these enzymes is the transamination between D-alanine and α-ketoglutarate to produce pyruvate (B1213749) and D-glutamate. nih.govmdpi.com
The specificity of DAATs for D-isomers of amino acids means that D-alanine and its analogs can serve as substrates or probes for studying the active site and catalytic mechanism of these enzymes. nih.gov Research into the structure and function of DAATs from various bacterial sources, such as Bacillus sp. and Haliscomenobacter hydrossis, has elucidated key residues in the active site that are responsible for binding the D-amino acid substrate. mdpi.comrcsb.org Understanding how these enzymes recognize and process D-amino acids like D-alanine is fundamental to comprehending their role in bacterial physiology, including peptidoglycan metabolism and D-amino acid synthesis. wikipedia.org
Studies on D-Alanine-D-Alanine Ligase (Ddl)
Extensive literature reviews did not yield specific studies detailing the direct application of 3-Amino-D-alanine Hydrochloride in research focused on D-Alanine-D-Alanine Ligase (Ddl). Ddl is a crucial enzyme in the bacterial cell wall synthesis pathway, responsible for catalyzing the formation of the D-alanyl-D-alanine dipeptide, a key component of peptidoglycan. While various inhibitors of Ddl have been investigated to develop new antibacterial agents, research specifically employing 3-Amino-D-alanine Hydrochloride for this purpose is not prominently documented in available scientific literature.
Interactions with D-Amino Acid Oxidase (DAAO)
Similarly, a comprehensive search of scientific databases did not reveal specific research on the interactions between 3-Amino-D-alanine Hydrochloride and D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. While the enzyme's substrate specificity and its role in D-amino acid metabolism are well-studied, there is no readily available research detailing the interaction of 3-Amino-D-alanine Hydrochloride with DAAO as a substrate or inhibitor.
Applications in Peptide Synthesis and Modification
3-Amino-D-alanine Hydrochloride, also known as 3-Azido-D-alanine Hydrochloride, serves as a valuable building block in peptide chemistry, primarily due to the presence of the versatile azide functional group. alfa-chemistry.combaseclick.eu This feature allows for the strategic modification of peptides, leading to novel functionalities and applications.
Synthesis of Modified Peptides with Enhanced Biological Activity
The incorporation of unnatural amino acids like 3-Azido-D-alanine into peptide sequences can lead to modified peptides with enhanced biological properties. The introduction of the azide moiety can alter the peptide's conformation, stability, and interaction with biological targets. One significant application is the creation of "stapled peptides," where the azide group can participate in intramolecular cyclization reactions to create a more rigid and proteolytically stable structure. wikipedia.org This can enhance the peptide's binding affinity and in vivo efficacy.
Preparation of Azide- and Alkyne-Modified Peptides
The primary application of 3-Azido-D-alanine in peptide synthesis is the preparation of azide-modified peptides. alfa-chemistry.com These peptides are key intermediates for "click chemistry," a set of powerful and highly efficient bioorthogonal reactions. wikipedia.orgmedchemexpress.com Specifically, the azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing molecule to form a stable triazole linkage. medchemexpress.comnih.gov This allows for the straightforward conjugation of peptides to a wide range of molecules, including:
Fluorescent dyes for imaging medchemexpress.com
Biotin for affinity purification
Radiolabels for diagnostic imaging medchemexpress.com
Other biomolecules like proteins, nucleic acids, and carbohydrates medchemexpress.com
This modular approach facilitates the development of sophisticated peptide-based tools and therapeutics.
| Application of Azide-Modified Peptides | Conjugated Molecule Type | Reference |
| Bio-conjugation | Fluorescent dyes, biotin, radiolabels | medchemexpress.commedchemexpress.com |
| Stapled Peptides | Intramolecular cyclization | wikipedia.org |
| Labeled Peptides | Tags for tracking and purification | wikipedia.org |
Metabolic Labeling and Biosynthesis Monitoring
3-Azido-D-alanine has emerged as a powerful chemical reporter for studying bacterial cell wall biosynthesis. broadpharm.comsigmaaldrich.com Its structural similarity to D-alanine allows it to be recognized and incorporated into the peptidoglycan of a wide variety of bacterial species.
Once incorporated, the azide group serves as a bioorthogonal handle for detection. This metabolic labeling approach allows researchers to visualize and monitor the sites of active peptidoglycan synthesis in living bacteria. The process typically involves incubating the bacteria with 3-Azido-D-alanine, followed by the addition of a fluorescent probe containing an alkyne group. The CuAAC click reaction then covalently attaches the fluorescent probe to the newly synthesized peptidoglycan, enabling its visualization by fluorescence microscopy.
An in-depth examination of 3-Amino-D-alanine Hydrochloride reveals its significant and expanding role in biochemical and biological research. This non-proteinogenic amino acid derivative serves as a versatile tool in studying complex biological processes, from bacterial cell wall synthesis to the intricacies of neurotransmission. Its unique structural properties allow for its use as a metabolic label and a building block in supramolecular chemistry, highlighting its importance in diverse scientific fields.
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior of 3-Amino-D-alanine hydrochloride and its interactions with other molecules at an atomic level.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of amino acids, including β-amino acids, helps in understanding their stable structures. scirp.org Theoretical studies on related β-amino acids have shown that solvation generally stabilizes different conformations compared to the gas phase. scirp.org Intramolecular hydrogen bonding is also a significant factor in determining the stability of these conformations. scirp.org For instance, in β-alanine, five stable conformations have been identified through both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. scirp.org
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions. For example, MD simulations have been used to investigate the binding of D-alanine to enzymes like D-amino acid transaminase. mdpi.com These simulations can reveal the stability of ligand-protein complexes and the specific interactions, such as hydrogen bonds, that are crucial for binding. mdpi.com In one study, MD simulations of a D-amino acid transaminase from Haliscomenobacter hydrossis showed that arginine residues play a key role in the proper binding of D-alanine through stable hydrogen bonds. mdpi.com The total length of such MD trajectories can be in the range of nanoseconds, providing a detailed view of the molecular motions. mdpi.com
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen potential inhibitors. For enzymes like D-Alanine-D-Alanine ligase (Ddl), which is essential for bacterial cell wall synthesis, molecular docking has been employed to identify potential inhibitors. biorxiv.org In a study targeting Ddl from Burkholderia pseudomallei, a large number of compounds were screened using AutoDock Vina, a popular docking program. biorxiv.org The binding affinities, calculated as docking scores, help in ranking the potential inhibitors. biorxiv.org
Beyond just predicting the binding pose, computational methods can also estimate the binding free energy of a ligand-protein complex. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is one such approach that combines molecular mechanics energies with continuum solvation models. This has been used to calculate the binding affinity of inhibitors to D-Alanine-D-Alanine ligase, providing a more quantitative measure of their potential efficacy. biorxiv.org For example, the binding affinity of Nilotinib to Ddl was calculated to be -37.17 +/- 3.22 kcal/mol. biorxiv.org
Studies on Inclusion Complexes with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules, known as guests, within their hydrophobic cavity to form inclusion complexes. researchgate.netrsc.org This encapsulation can alter the physicochemical properties of the guest molecule. The formation and stability of these complexes can be investigated using a combination of experimental and computational techniques. researchgate.net
Molecular docking is used to simulate the inclusion process and determine the most favorable orientation of the guest molecule inside the cyclodextrin (B1172386) cavity. researchgate.net Such studies have been performed for various amino acids and their derivatives with α- and β-cyclodextrins. researchgate.netrsc.org The stoichiometry of these complexes, often found to be 1:1, can be confirmed by experimental methods like Job's plot and further supported by computational results. dntb.gov.ua The primary driving forces for the formation of these complexes include hydrophobic interactions between the non-polar parts of the guest molecule and the cyclodextrin cavity. rsc.org
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules and can be used to study reaction mechanisms and energetics. Methods like Density Functional Theory (DFT) are employed to calculate various molecular properties and to investigate reaction pathways. researchgate.net
For amino acids, quantum chemical calculations can elucidate parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity. researchgate.net These calculations have been used to study the corrosion inhibition properties of amino acids, where a lower energy gap between HOMO and LUMO suggests higher reactivity. researchgate.net
In the context of enzyme catalysis, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. These hybrid methods treat the reactive part of the system (e.g., the substrate and key active site residues) with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. QM/MM simulations have been used to study the transimination step in D-amino acid transaminases, revealing that the substrate itself can act as a base, facilitating the reaction. mdpi.com
Predictive Modeling for Biological Activity and Selectivity
Computational models can be developed to predict the biological activity and selectivity of molecules, guiding the design of new compounds with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net
For amino acid derivatives, QSAR models can be built using descriptors derived from quantum chemical calculations. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For instance, the inhibition efficiency of amino acids as corrosion inhibitors has been correlated with quantum chemical parameters through QSAR models. researchgate.net
Predictive models are also crucial in understanding and engineering enzyme selectivity. For example, computational design strategies are being developed to use D-amino acids to increase the thermostability of proteins. nih.gov By substituting specific amino acids with their D-enantiomers, novel side chain-to-backbone hydrogen bonds can be introduced, stabilizing the protein structure. nih.gov Computational methods can predict the energetic consequences of such substitutions, guiding experimental efforts. nih.gov
Development of Computational Tools for D-Amino Acid Research
The increasing interest in D-amino acids has spurred the development of specialized computational tools and resources. The Automated Topology Builder (ATB) and Repository, for example, is a web server that can automatically generate molecular force field parameters for small molecules, including D-amino acid derivatives, which are essential for molecular dynamics simulations. uq.edu.au
Analytical Methodologies for 3 Amino D Alanine Hydrochloride and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of amino acids, providing the necessary resolution to separate them from complex matrices and from each other. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for amino acid analysis. Since most amino acids, including 3-Amino-D-alanine, lack a strong native chromophore for UV detection, analysis often requires either pre- or post-column derivatization to enhance detectability. creative-proteomics.comshimadzu.com Reversed-phase HPLC is a common approach, often utilizing ion-pairing reagents to improve the retention of polar compounds like amino acids on nonpolar stationary phases. helixchrom.com The separation of D- and L-alanine enantiomers can be successfully achieved using specialized chiral columns within an HPLC system. researchgate.netresearchgate.net
Method parameters such as mobile phase composition, pH, and column type are optimized to achieve good separation. acs.org For instance, underivatized amino acids can be separated on mixed-mode columns that combine reversed-phase and cation-exchange mechanisms, allowing for rapid analysis without derivatization. helixchrom.com
Table 1: Example HPLC System Parameters for Amino Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18, Chiral Columns (e.g., Crownpak CR+) | researchgate.netresearchgate.net |
| Detection | UV-Vis, Fluorescence | shimadzu.comresearchgate.net |
| Mobile Phase | Acetonitrile (B52724)/Water gradients, often with pH modifiers | nih.gov |
| Derivatization | Pre-column with OPA, FMOC, etc. | creative-proteomics.comnih.gov |
This table is interactive. Click on the headers to sort.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2µm), which operate at higher pressures than traditional HPLC systems. nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. nih.gov A UHPLC-based method can reduce the analytical run time for amino acid analysis to as little as three minutes. nih.gov This high-throughput capability is critical for applications in clinical biochemistry and drug development. nih.gov When coupled with detectors like circular dichroism, UHPLC can provide a rapid and comprehensive method for analyzing D- and L-enantiomers of amino acids. researchgate.net
Assessing the enantiomeric purity of 3-Amino-D-alanine is critical, as the biological functions of D- and L-amino acids can differ significantly. chromatographytoday.com Chiral chromatography is the primary method for this purpose and can be approached in two ways: direct and indirect separation.
Direct Separation: This method uses a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. cat-online.comsigmaaldrich.com Several types of CSPs are effective for separating amino acid enantiomers:
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin are particularly successful for resolving underivatized amino acids and are compatible with aqueous mobile phases. chromatographytoday.comsigmaaldrich.com On these columns, the D-enantiomer is typically more strongly retained. sigmaaldrich.com
Cinchona-Derived Zwitterionic CSPs: These columns can resolve a wide array of chiral amino acids and their derivatives, operating through a double ion-pairing mechanism. chiraltech.com
Ligand Exchange and Crown Ether CSPs: These are also utilized for the separation of free amino acids. chromatographytoday.com
Indirect Separation: This approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. sigmaaldrich.comnbinno.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. sigmaaldrich.com A widely used CDA is Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide, or FDAA), which reacts with the amino group to form diastereomers that are easily separable by reversed-phase HPLC. nbinno.comnih.gov This method is highly valuable for enantiomeric purity testing. nbinno.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS)
Mass Spectrometry (MS) is a powerful detection technique often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for the analysis of amino acids. Its high sensitivity and selectivity allow for the detection of trace amounts of compounds in complex biological matrices. nih.govresearchgate.net
When analyzing hydrolyzed protein samples, a key challenge is differentiating between endogenous D-amino acids and those formed by racemization during the acid hydrolysis process. nih.govnih.gov A method to overcome this involves hydrolyzing the sample in deuterated hydrochloric acid (DCl). nih.govnih.gov Any L-alanine that racemizes to D-alanine during this process will incorporate a deuterium (B1214612) atom, increasing its mass by 1 Da. nih.gov The original, bacterial D-alanine remains unlabeled, allowing the two to be distinguished by their mass-to-charge ratio in the mass spectrometer. nih.gov
Tandem mass spectrometry (MS-MS) further enhances selectivity and is used for quantitative analysis, often in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique provides an unbiased and sensitive method for determining L- and D-amino acid ratios in complex samples. nih.gov The detection limits for amino acids using LC-MS/MS can be in the low picomolar range. nih.gov
Pre-column Derivatization Strategies for Enhanced Detection
As most amino acids are not readily detectable by UV or fluorescence detectors, pre-column derivatization is a common strategy to attach a chromophoric or fluorophoric tag to the molecule. creative-proteomics.comnih.gov This process converts the analyte into a form that is more easily separated and detected. nbinno.com
Several reagents are widely used for the pre-column derivatization of amino acids:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. researchgate.netnih.gov This method is highly sensitive but does not react with secondary amines like proline. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amino acids to form stable derivatives that can be detected by both UV and fluorescence. creative-proteomics.comnih.gov A drawback is that its hydrolysis by-product can cause fluorescence interference. creative-proteomics.com
Marfey's Reagent (FDAA): As mentioned in the chiral chromatography section, this chiral reagent is used to form diastereomers for enantiomeric separation, but it also introduces a strong chromophore (2,4-dinitrophenyl group) that significantly aids in UV-Vis detection. nbinno.comnih.gov
Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC reacts quickly with amino acids, and its derivatives are stable, making it suitable for both fluorescence and UV detection. creative-proteomics.com
Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Target Amines | Detection Method | Key Features | Source |
|---|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary | Fluorescence | High sensitivity, rapid reaction. | researchgate.netnih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | UV, Fluorescence | Stable product, reacts with secondary amines. | creative-proteomics.comnih.gov |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide | FDAA (Marfey's Reagent) | Primary & Secondary | UV-Vis | Chiral reagent, forms diastereomers for enantiomeric separation. | nbinno.comnih.gov |
This table is interactive. Click on the headers to sort.
Spectroscopic Detection Methods (UV, Circular Dichroism)
Spectroscopic methods are essential for the detection and characterization of chiral molecules following chromatographic separation.
UV Detection: Standard UV-Vis spectroscopy is a common detection method in HPLC. researchgate.net Most amino acids only have significant UV absorption at very short wavelengths (around 200-210 nm), where many solvents and impurities also absorb. shimadzu.com Derivatization is therefore often employed to introduce a chromophore that absorbs at a higher, more selective wavelength, such as 350 nm or 266 nm. shimadzu.com While less sensitive than fluorescence detection, UV detectors can be applied when analyte concentrations are sufficiently high. shimadzu.com
Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is an absorption-based technique that is exceptionally well-suited for analyzing chiral molecules. nih.govrsc.org It measures the difference in absorption of left- and right-handed circularly polarized light. rsc.org Enantiomers, such as D- and L-alanine, will produce CD spectra that are equal in magnitude but opposite in sign. researchgate.net This property allows for the quantitative determination of the absolute concentrations of D- and L-amino acids in enantiomeric mixtures, often by using a standard calibration curve. nih.gov When used as a detector for HPLC or UHPLC, CD provides a powerful tool for the analysis of chiral compounds without requiring complete chromatographic separation of the enantiomers to determine their ratio. researchgate.netresearchgate.net
Techniques for Monitoring D-Amino Acid Export and Accumulation
The investigation of D-amino acid dynamics, including their cellular export and accumulation, is crucial for understanding their physiological and pathological roles. Various analytical methodologies are employed to track the movement of D-amino acids like D-alanine across biological membranes and their concentration within cells and tissues. These techniques range from established chromatographic methods to advanced biosensor and isotopic labeling approaches.
A key challenge in analyzing D-amino acids in biological samples is their separation from the much more abundant L-enantiomers. nih.gov Consequently, many analytical strategies incorporate chiral separation techniques. Furthermore, the detection methods must be sensitive enough to quantify the often low physiological concentrations of D-amino acids.
Chromatographic and Spectrometric Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for the quantitative analysis of D-amino acids. nih.govjst.go.jp These methods often involve a derivatization step to enhance the volatility and improve the separation of the amino acid enantiomers. jst.go.jp For instance, a gas chromatography/mass spectrometry method using selected ion monitoring with negative ion detection has been developed to quantify D-alanine in mammalian tissues as a marker for bacterial peptidoglycan. nih.gov To distinguish bacterial D-alanine from that generated by racemization from L-alanine in tissue protein, samples can be hydrolyzed in deuterated hydrochloric acid. This labels the newly formed D-alanine with deuterium, allowing it to be differentiated by its increased molecular weight. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the precise measurement of D-amino acids in complex biological matrices. mtoz-biolabs.com Different LC-MS methods have been developed, including pre-column derivatization with either achiral or chiral reagents to facilitate separation and detection. jst.go.jp
Isotopic Tracer Studies
Isotopic tracer studies provide valuable insights into the metabolic fate, transport, and accumulation of D-amino acids. creative-proteomics.com By introducing stable isotope-labeled D-amino acids (e.g., with 13C or 15N) into a biological system, researchers can track their movement and incorporation into various metabolic pathways. creative-proteomics.com Fluxomics, which combines isotopic tracer studies with computational modeling, allows for the quantification of metabolic fluxes within amino acid pathways, offering a comprehensive understanding of their dynamic behavior. creative-proteomics.com
Compound-specific nitrogen isotope analysis of D- and L-alanine has been used to study peptidoglycan metabolism in bacteria. acs.org This technique can reveal significant differences in the nitrogen isotopic compositions of D-alanine and L-alanine, suggesting that enzymatic reactions like those catalyzed by alanine (B10760859) racemase produce a nitrogen isotopic difference. acs.orgjamstec.go.jp
| Analytical Technique | Principle | Application in D-Amino Acid Monitoring | Key Findings/Advantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantifying D-alanine in mammalian tissues. nih.gov | Can differentiate bacterial D-alanine from D-alanine formed by racemization through deuterium labeling. nih.gov |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with sensitive mass spectrometric detection. mtoz-biolabs.com | Precise measurement of D-alanyl-D-alanine in biological samples. mtoz-biolabs.com | High sensitivity and specificity for complex matrices. mtoz-biolabs.com |
| Isotopic Tracers | Introducing labeled amino acids (e.g., 15N) to track their metabolic fate. creative-proteomics.com | Studying peptidoglycan metabolism and nitrogen isotopic differences in D- and L-alanine. acs.org | Provides insights into metabolic fluxes and enzymatic reaction pathways. creative-proteomics.comacs.org |
| Fluorescent Biosensors | Genetically encoded sensors that change fluorescence upon binding to the target molecule. | Visualizing dynamic D-amino acid uptake in live mammalian cells. researchgate.netnih.gov | Enables real-time, qualitative visualization of transport kinetics in living systems. nih.gov |
| Immunocytochemistry | Using specific antibodies to visualize the location of amino acids in tissue sections. | Studying the accumulation and depletion of amino acids in different cellular compartments. nih.gov | Allows for the localization of amino acid transport and storage at the cellular level. nih.gov |
Fluorescent Biosensors
A more recent approach for monitoring D-amino acid transport is the use of fluorescent biosensors. researchgate.netnih.gov These genetically encoded sensors can be expressed in living cells to visualize the dynamic uptake of amino acids in real-time. nih.gov One such biosensor utilizes the broad reactivity of the enzyme D-amino acid oxidase from Rhodosporidium gracile (RgDAAO) towards various D-amino acids. nih.gov While this method is inherently qualitative, it provides a powerful tool for observing transport kinetics and can be adapted to study amino acid distribution to specific organelles. nih.gov
Monitoring Transport Proteins
The export and accumulation of D-amino acids are mediated by specific transporter proteins. mdpi.commdpi.com Characterizing the function of these transporters is essential for understanding D-amino acid dynamics. For example, the Lysine Histidine Transporter 1 (LHT1) has been identified as a major contributor to the uptake of D-alanine from the soil in plants. mdpi.com Studies using mutants, such as lht1 mutants, have shown decreased uptake rates of several D-amino acids. mdpi.com
In mammalian systems, various amino acid transporters have been investigated for their ability to transport D-amino acids. For instance, the amino acid transporter ATB0,+ has been shown to transport D-serine and D-alanine. nih.gov The transport activity can be studied by expressing the transporter in systems like Xenopus laevis oocytes and measuring the induced currents in the presence of different D-amino acids. nih.gov
| Transporter | Organism/System | D-Amino Acids Transported | Method of Study |
| LHT1 | Arabidopsis thaliana (plant) | D-alanine and other D-amino acids mdpi.com | Analysis of lht1 mutants showing decreased uptake rates. mdpi.com |
| ProT family | Arabidopsis thaliana (plant) | D-proline mdpi.com | Characterization of transporter family members. mdpi.com |
| ATB0,+ | Mammalian colon | D-serine, D-alanine, D-methionine, D-leucine, D-tryptophan nih.gov | Expression in Xenopus laevis oocytes and measurement of induced currents. nih.gov |
| ASCT2 (SLC1A5) | Mammalian cells | D-serine nih.gov | Studied using fluorescent biosensors in live cells. nih.gov |
| LAT1 (SLC7A5) | Mammalian cells | Exhibits higher affinity for L-amino acids but can transport D-amino acids at high concentrations. nih.gov | Investigated with fluorescent biosensors. nih.gov |
Future Directions and Emerging Research Avenues
Novel Therapeutic Applications of 3-Amino-D-alanine Hydrochloride Derivatives
Derivatives of 3-amino-D-alanine are being explored for a variety of therapeutic purposes, primarily leveraging their ability to interfere with bacterial processes.
Targeting Bacterial Cell Walls and Biofilms:
A significant area of research focuses on the ability of D-amino acids and their derivatives to inhibit the formation of and disperse existing bacterial biofilms. nih.govmdpi.commdpi.com Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to antibiotics and host immune responses. nih.gov Certain D-amino acids, when released by bacteria, can act as signals for biofilm disassembly. nih.govnih.gov This has led to investigations into using exogenous D-amino acids and their derivatives as therapeutic agents to disrupt biofilms associated with persistent infections. nih.govmdpi.comnih.gov For instance, specific D-amino acids have been shown to inhibit biofilm formation by various bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com The mechanism is thought to involve the incorporation of these D-amino acid analogs into the peptidoglycan of the bacterial cell wall, which in turn affects the localization of proteins essential for cell-cell adhesion within the biofilm. nih.gov
Below is a table summarizing the effects of various D-amino acids on biofilm formation in different bacterial species:
| D-Amino Acid | Bacterial Species | Effect on Biofilm | Reference |
| D-Phenylalanine | Staphylococcus aureus | Inhibition | nih.gov |
| D-Proline | Staphylococcus aureus | Inhibition | nih.gov |
| D-Tyrosine | Staphylococcus aureus, Bacillus subtilis | Inhibition | nih.govmdpi.com |
| D-Leucine | Bacillus subtilis | Inhibition | nih.gov |
| D-Tryptophan | Bacillus subtilis | Inhibition | nih.gov |
| D-Methionine | Bacillus subtilis | Inhibition | nih.gov |
| D-Alanine | Staphylococcus epidermidis | Inhibition | mdpi.com |
Advanced Imaging Probes for Bacterial Processes
A groundbreaking application of 3-amino-D-alanine derivatives is in the development of fluorescent D-amino acids (FDAAs) for imaging bacterial cell wall synthesis. nih.govtocris.com These probes are created by attaching a fluorescent molecule to a D-amino acid, such as 3-amino-D-alanine. nih.govsci-hub.se
Visualizing Bacterial Growth and Activity:
FDAAs are incorporated into the peptidoglycan of actively growing bacteria, allowing for real-time visualization of cell wall synthesis. nih.govbiophysics-reports.org This technology has proven invaluable for studying bacterial growth, morphology, and division with minimal disruption to the cells. nih.govtocris.com The modular synthesis of FDAAs allows for the creation of probes with different colors, enabling researchers to perform pulse-chase experiments to track cell wall remodeling over time. nih.gov For example, N-((7-hydroxycoumarin-3-yl)carbonyl)amino-D-alanine (HADA) and 4-nitro-7-aminobenzofurazan-amino-D-alanine (NADA) are two such probes derived from 3-amino-D-alanine. nih.gov
This technique has been successfully applied to a wide range of bacterial species, both Gram-positive and Gram-negative. nih.govnih.gov Furthermore, the intensity of FDAA labeling has been shown to correlate with the metabolic activity of bacteria, providing a powerful tool for assessing bacterial viability and function within complex environments like the gut microbiota. biophysics-reports.org Recent advancements have also focused on developing FDAAs suitable for super-resolution microscopy, enabling researchers to visualize peptidoglycan biosynthesis at the nanoscale. nih.gov
Another promising imaging application involves the use of radiolabeled D-amino acids for positron emission tomography (PET) to detect bacterial infections. nih.govnih.govacs.org For instance, D-[3-¹¹C]alanine has been shown to accumulate in a variety of pathogenic bacteria and can be used to distinguish between active infections and sterile inflammation in animal models. nih.govacs.org The development of fluorine-18 (B77423) labeled D-alanine derivatives, such as [¹⁸F]3,3,3-trifluoro-d-alanine, offers the advantage of a longer half-life, which is more practical for clinical applications. nih.gov
Further Exploration of Regulatory Roles of D-Amino Acids in Complex Ecosystems
Beyond their role in the cell wall of individual bacteria, D-amino acids are now recognized as important signaling molecules that regulate interactions within complex microbial communities. nih.govnih.govharvard.edufrontiersin.org
Modulating Microbial Communities:
Bacteria release a variety of D-amino acids into their environment, where they can influence the behavior of other microbes. nih.govnih.gov These "non-canonical" D-amino acids can regulate processes such as biofilm formation and dispersal, spore germination, and even the growth of competing bacterial species. nih.govnih.govfrontiersin.org For example, a mix of certain D-amino acids can trigger biofilm disassembly in Bacillus subtilis. nih.gov This suggests that D-amino acids play a crucial role in shaping the structure and function of microbial ecosystems. nih.govfrontiersin.org Further research in this area will likely uncover more intricate regulatory networks governed by D-amino acids, with potential applications in managing microbial communities in various contexts, from industrial settings to human health. nih.govfrontiersin.org
The table below highlights some of the known regulatory roles of D-amino acids in bacterial communities:
| D-Amino Acid(s) | Process Regulated | Organism(s) Affected | Reference |
| D-Tyrosine, D-Leucine, D-Tryptophan, D-Methionine | Biofilm disassembly | Bacillus subtilis | nih.govnih.gov |
| D-Phenylalanine, D-Proline, D-Tyrosine | Biofilm inhibition | Staphylococcus aureus | nih.gov |
| Various D-amino acids | Cell wall remodeling | Various bacteria | nih.govharvard.edu |
| Various D-amino acids | Spore germination | Various bacteria | nih.govfrontiersin.org |
Integrative Omics Approaches in D-Amino Acid Research
To fully understand the multifaceted roles of D-amino acids, researchers are increasingly turning to integrative "omics" approaches. mdpi.combioscientifica.comoup.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how D-amino acids are produced, utilized, and how they impact cellular and community-level processes. mdpi.combioscientifica.com
A Systems-Level Understanding:
Chiral metabolomics, which focuses on the analysis of D- and L-amino acids, is a key component of this approach. nih.govnih.govresearchgate.netvub.be By precisely quantifying the levels of different D-amino acids in various biological samples, researchers can identify potential biomarkers for diseases and gain insights into their physiological functions. nih.govnih.govvub.be Integrating this metabolomic data with information about gene expression (transcriptomics) and protein levels (proteomics) can reveal the regulatory networks that control D-amino acid metabolism and signaling. mdpi.comnih.gov For example, multi-omics studies can help identify the enzymes responsible for producing specific D-amino acids and the downstream pathways that are affected by their presence. nih.gov This systems-level understanding is crucial for developing targeted therapies and diagnostics based on D-amino acid metabolism. nih.gov
Development of Green Chemistry Approaches for Synthesis
The growing interest in D-amino acids and their derivatives has created a need for more sustainable and environmentally friendly synthesis methods. mdpi.comencyclopedia.pubnih.gov
Sustainable Production:
Traditional chemical synthesis methods for non-canonical amino acids, including D-amino acids, often rely on harsh conditions, toxic reagents, and organic solvents, which generate significant waste. mdpi.comrsc.org Green chemistry approaches aim to address these issues by utilizing biocatalysis and metabolic engineering. mdpi.comencyclopedia.pubacs.org For example, researchers are engineering enzymes and microbial cell factories to produce specific D-amino acids and their derivatives in a more sustainable and cost-effective manner. nih.govbohrium.commbl.or.kr These biocatalytic methods offer the advantages of high selectivity, milder reaction conditions, and reduced environmental impact. acs.orgbohrium.com Another approach involves using water as a solvent and non-toxic catalysts, such as alum, for chemical synthesis. nih.gov The development of such green synthesis strategies will be essential for the large-scale production of 3-amino-D-alanine hydrochloride and its derivatives for various applications. rsc.org
Q & A
Q. What are the recommended synthesis methods for 3-Amino-D-alanine Hydrochloride, and how can purity be optimized?
Answer:
- Synthetic Routes : The compound is typically synthesized via reductive amination or enzymatic resolution. For example, β-alanine derivatives are often prepared by forming amide bonds under controlled conditions, using solvents like DMF or THF and coupling agents such as EDC/HOBt .
- Purity Optimization : Post-synthesis purification involves recrystallization from ethanol/water mixtures. Assay methods (e.g., titration) confirm purity (>99% by titration), while melting point analysis (223–227°C) serves as a critical quality control parameter .
Q. Why is the hydrochloride form preferred in experimental studies?
Answer:
- Solubility and Stability : The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The chloride ion stabilizes the zwitterionic form of the amino acid, reducing degradation during storage .
- Handling Considerations : Hydrochloride salts are less hygroscopic than free bases, simplifying handling in humid environments .
Q. How can researchers validate the structural integrity of 3-Amino-D-alanine Hydrochloride?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm the presence of the D-alanine backbone and the amino group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (M+H = 140.57 g/mol) .
- X-ray Crystallography : Resolves stereochemistry, critical for distinguishing D- and L-forms .
Advanced Research Questions
Q. What experimental design considerations are critical for studying 3-Amino-D-alanine Hydrochloride in enzyme inhibition assays?
Answer:
- Kinetic Studies : Use Michaelis-Menten kinetics with varying substrate concentrations. Include controls with L-alanine to assess stereospecificity.
- Buffer Compatibility : Opt for phosphate-buffered saline (pH 7.4) to mimic physiological conditions, as chloride ions in the buffer do not interfere with the hydrochloride form .
- Data Interpretation : Account for potential off-target effects by comparing inhibition profiles with structurally similar amino acids (e.g., β-alanine derivatives) .
Q. How can researchers resolve contradictions in reported bioactivity data for 3-Amino-D-alanine Hydrochloride?
Answer:
- Reproducibility Checks : Validate assays using reference standards (e.g., PubChem data for IUPAC name (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride) .
- Batch Variability : Test multiple synthesis batches to rule out impurities. For example, MedChemExpress notes that unvalidated medical applications may arise from inconsistent purity .
- Meta-Analysis : Cross-reference findings with studies on analogous compounds, such as 3-(1-naphthyl)-D-alanine, to identify structural determinants of activity .
Q. What advanced applications exist for 3-Amino-D-alanine Hydrochloride in protein engineering?
Answer:
- Click Chemistry : Incorporate D-amino acids into peptides via azide-alkyne cycloaddition. The hydrochloride form ensures solubility during solid-phase peptide synthesis .
- Bioconjugation : Use as a linker for antibody-drug conjugates (ADCs). The amino group facilitates site-specific modification, while the D-configuration resists proteolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
